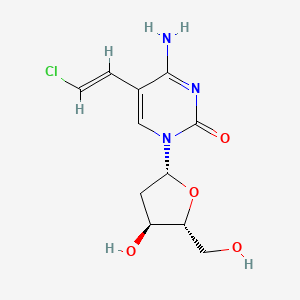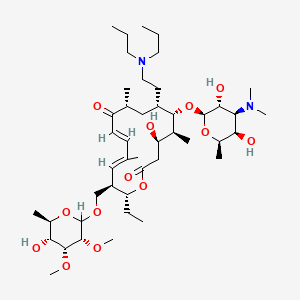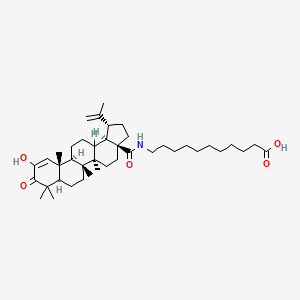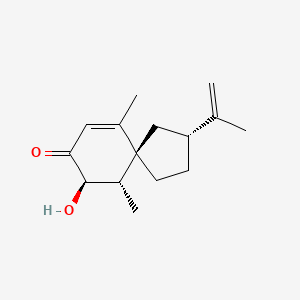
3-Hydroxysolavetivone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxysolavetivone is a sesquiterpene compound with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234 . It is a naturally occurring compound found in certain plants, particularly in the Solanaceae family . This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxysolavetivone typically involves the hydroxylation of solavetivone, a related sesquiterpene. The hydroxylation can be achieved using various oxidizing agents under controlled conditions. For example, one common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant material using solvents followed by purification steps such as chromatography . Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxysolavetivone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxysolavetivone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have shown its potential antibacterial and antifungal properties.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of 3-Hydroxysolavetivone involves its interaction with cellular targets, leading to various biological effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells by regulating transcription factors and cell cycle proteins . Additionally, it may inhibit the growth of bacteria and fungi by disrupting their cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solavetivone: The parent compound from which 3-Hydroxysolavetivone is derived.
3-Hydroxyflavone: Another hydroxylated sesquiterpene with similar biological activities.
Rishitin: A related sesquiterpene with antifungal properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . Its ability to induce apoptosis and its potential use in various industries make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
62623-88-5 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(3R,5S,6S,7R)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14-,15-/m1/s1 |
InChI-Schlüssel |
XNIBIEVBMJDRPE-QHSBEEBCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O |
Kanonische SMILES |
CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


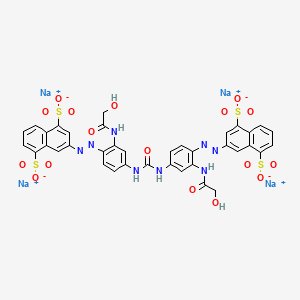


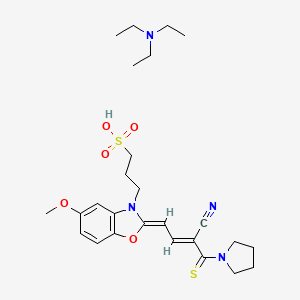
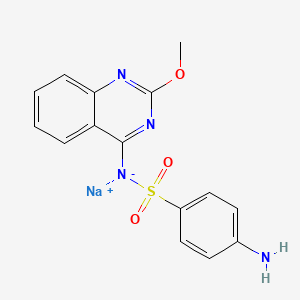

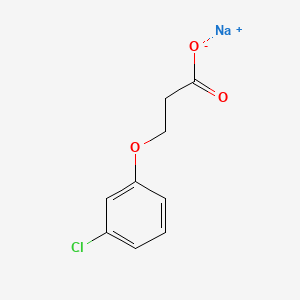
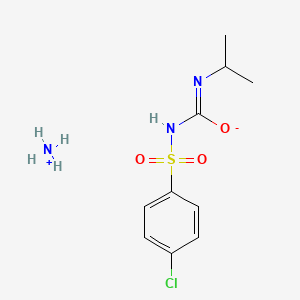

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
